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Introduction
ProTx II is a 30-amino acid peptide neurotoxin isolated from the venom of the Peruvian green

velvet tarantula, Thrixopelma pruriens.[1][2] Structurally, it belongs to the inhibitor cystine knot

(ICK) family of peptides, characterized by a disulfide bond framework that confers significant

stability.[3][4] This toxin has garnered substantial interest in the scientific community for its

potent and selective modulation of voltage-gated ion channels, particularly the Nav1.7 sodium

channel subtype, a key target in pain therapeutics.[1][5] ProTx II acts as a gating modifier,

altering the voltage-dependent activation of these channels, making it an invaluable tool for

studying the biophysical mechanisms of ion channel function and a promising scaffold for the

development of novel analgesics.[3][4]

Mechanism of Action: The Voltage-Sensor Trapping
Model
ProTx II exerts its inhibitory effects through a sophisticated mechanism known as the voltage-

sensor trapping model.[2] Unlike pore blockers that physically obstruct ion flow, ProTx II binds

to the voltage-sensing domains (VSDs) of the ion channel, specifically interacting with the S3-

S4 linker of domain II (VSD-II).[2] This binding impedes the outward movement of the S4

voltage sensor in response to membrane depolarization.[2] By trapping VSD-II in its resting or

closed state, ProTx II shifts the voltage-dependence of channel activation to more positive
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potentials, thereby increasing the threshold for channel opening and reducing the probability of

action potential generation.[3][6]

Furthermore, evidence suggests that ProTx II also interacts with the VSD of domain IV (VSD-

IV), albeit with lower affinity, to inhibit fast inactivation.[6] This dual interaction with two distinct

VSDs highlights the complex modulatory action of ProTx II on sodium channel gating. The

amphipathic nature of ProTx II, with a hydrophobic face and a positively charged face,

facilitates its initial interaction with the cell membrane, a prerequisite for its binding to the ion

channel.[4]
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Caption: Mechanism of ProTx II action on voltage-gated sodium channels.
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Quantitative Data
The following tables summarize the inhibitory potency and effects of ProTx II on various

voltage-gated ion channels.

Table 1: Inhibitory Potency (IC50) of ProTx II on Voltage-Gated Sodium Channels (Nav)

Channel Subtype IC50 (nM) Reference(s)

hNav1.1 ~30 - 150 [1][5]

hNav1.2 41 [7]

hNav1.3 ~30 - 150 [1][5]

hNav1.4 ~30 - 150 [1][5]

hNav1.5 79 [7]

hNav1.6 26 [7]

hNav1.7 0.3 [1][5]

rNav1.8 ~30 - 150 [1][5]

Table 2: Inhibitory Potency (IC50) of ProTx II on Voltage-Gated Calcium Channels (Cav)

Channel Subtype IC50 (nM) Reference(s)

Cav1.2 Potent Inhibition [2]

Cav3.1 Shifts activation [4]

Cav3.2 Weak Interaction [2]

Table 3: Binding Affinity and Voltage-Dependent Shift of ProTx II
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Parameter Channel Subtype Value Reference(s)

Binding Affinity (Kd) hNav1.7 0.3 nM [1]

Voltage Shift (ΔV½) hNav1.5 Positive shift [8]

hNav1.7 Positive shift [6]

Experimental Protocols
Detailed methodologies are crucial for the accurate study of ProTx II's effects on ion channels.

Below are outlines of key experimental protocols.

Whole-Cell Patch Clamp Electrophysiology
This technique is used to record the ionic currents from a single cell expressing the ion channel

of interest.

Cell Culture and Transfection:

HEK293 cells are commonly used for heterologous expression of Nav channel subtypes.

Cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

Transient transfection with the desired ion channel cDNA is performed using a suitable

transfection reagent.

Solutions:

Extracellular Solution (in mM): 60 NaCl, 2 KCl, 1.5 CaCl2, 1 MgCl2, 10 Glucose, 90 CsCl,

10 HEPES, pH adjusted to 7.4 with NaOH.

Intracellular Solution (in mM): 35 NaCl, 105 CsF, 10 EGTA, 10 HEPES, pH adjusted to 7.4

with CsOH.

Recording:

Borosilicate glass pipettes with a resistance of 1.5-2.5 MΩ are filled with intracellular

solution.
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Whole-cell configuration is established, and cells are voltage-clamped at a holding

potential of -120 mV.

Currents are evoked by depolarizing voltage steps. For example, to assess the voltage-

dependence of activation, a series of depolarizing pulses from -80 mV to +60 mV in 10 mV

increments are applied.

ProTx II is applied via perfusion of the extracellular solution.
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Caption: Workflow for whole-cell patch clamp analysis of ProTx II.
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Cut-Open Oocyte Voltage Clamp
This technique is advantageous for recording gating currents and resolving fast channel

kinetics due to its fast voltage clamp and low noise.

Oocyte Preparation:

Xenopus laevis oocytes are harvested and defolliculated.

cRNA of the target ion channel is injected into the oocytes.

Oocytes are incubated for 2-5 days to allow for channel expression.

Recording Setup:

The oocyte is placed in a three-chambered bath, and the membrane is permeabilized with

saponin to allow for internal solution exchange.

The top chamber contains the extracellular solution, and the bottom chamber contains the

intracellular solution.

Solutions:

Extracellular Solution (in mM): Varies depending on the experiment, but a typical solution

contains NMDG-methanesulfonate, HEPES, and Ca(OH)2.

Intracellular Solution (in mM): Typically contains NMDG-methanesulfonate, HEPES, and

EGTA.

Gating Current Measurement:

Ionic currents are blocked using pore blockers (e.g., tetrodotoxin for sodium channels).

A series of depolarizing pulses are applied from a holding potential of -100 mV.

Gating currents are measured as the capacitive currents associated with the movement of

the voltage sensors.
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Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of ProTx II to its target channel.

¹²⁵I-ProTx II Preparation:

ProTx II is radioiodinated to produce Mono-iodo-ProTx-II ([¹²⁵I]ProTx-II).

Membrane Preparation:

Cells expressing the target ion channel are harvested and homogenized.

Cell membranes are isolated by centrifugation.

Binding Assay:

Membranes are incubated with various concentrations of [¹²⁵I]ProTx-II in a binding buffer.

Non-specific binding is determined in the presence of a high concentration of unlabeled

ProTx II.

The reaction is terminated by rapid filtration through glass fiber filters.

Data Analysis:

The radioactivity retained on the filters is measured using a gamma counter.

Specific binding is calculated by subtracting non-specific binding from total binding.

The Kd is determined by Scatchard analysis or non-linear regression of the saturation

binding data.
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Caption: Workflow for radioligand binding assay of ProTx II.

Conclusion
ProTx II is a powerful pharmacological tool that has significantly advanced our understanding

of the intricate mechanisms of voltage-gated ion channel gating. Its high affinity and selectivity

for Nav1.7, coupled with its well-characterized voltage-sensor trapping mechanism, make it an

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b612438?utm_src=pdf-body-img
https://www.benchchem.com/product/b612438?utm_src=pdf-body
https://www.benchchem.com/product/b612438?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


invaluable probe for dissecting the structure-function relationships of these critical neuronal

proteins. The detailed experimental protocols provided in this guide offer a framework for

researchers to further investigate the nuanced interactions of ProTx II with various ion

channels, paving the way for the rational design of novel and more effective therapeutics for

pain and other channelopathies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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